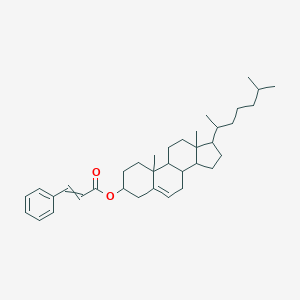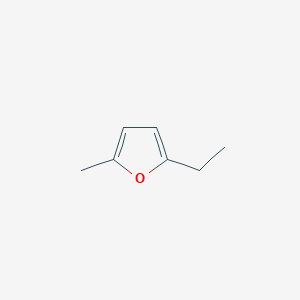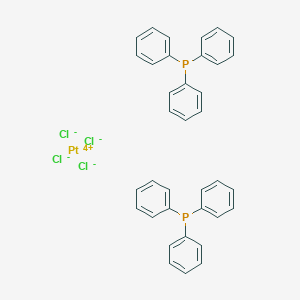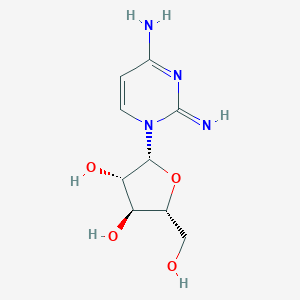
1,1-双(3,4-二甲基苯基)乙烷
描述
1,1-Bis(3,4-dimethylphenyl)ethane is an organic compound with the linear formula [(CH3)2C6H3]2CHCH3 .
Synthesis Analysis
1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) was effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN), as well as AlCl3 .
Molecular Structure Analysis
The molecular structure of 1,1-Bis(3,4-dimethylphenyl)ethane is represented by the formula C18H22 . The InChI representation of the molecule is InChI=1S/C18H22/c1-12-6-8-17 (10-14 (12)3)16 (5)18-9-7-13 (2)15 (4)11-18/h6-11,16H,1-5H3 .
Physical And Chemical Properties Analysis
1,1-Bis(3,4-dimethylphenyl)ethane has a molecular weight of 238.4 g/mol . It has a density of 0.982 g/mL at 25 °C . The boiling point of the compound is 345.8±37.0 °C at 760 mmHg .
科学研究应用
热敏记录纸的增感剂
1,1-双(3,4-二甲基苯基)乙烷已被发现作为热敏记录纸的增感剂非常有用,热敏记录纸用于传真机。 此应用需要一种高效的大规模生产该化合物的方法 .
具有工业用途的苯氧基化合物
该化合物用于生产环戊基和其他化学品。 它还在聚合物的生产中发挥作用,可用于生产汽油添加剂作为低级别的辛烷值促进剂 .
有机化学中的试剂
在有机化学中,1,1-双(3,4-二甲基苯基)乙烷用作试剂。 它可以作为不对称合成反应的手性催化剂,还用于有机合成中的反应插入和环化反应 .
研究与开发
该化合物仅用于研究与开发。 不建议用于医药、家庭或其他用途 .
结构和振动研究
研究人员对 1,2-双(3,4-二甲基苯基)乙烷进行了结构和振动研究,以更好地了解其性质 . 虽然这是一种略微不同的化合物(注意乙烷基团的位置),但这表明人们对相关化合物的潜在研究兴趣。
蛋白质组学研究
安全和危害
When handling 1,1-Bis(3,4-dimethylphenyl)ethane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
未来方向
作用机制
Target of Action
1,1-Bis(3,4-dimethylphenyl)ethane is a chemical compound used in organic chemistry as a reagent It’s known to be used as a chiral catalyst in asymmetric synthesis reactions , suggesting that it may interact with a variety of substrates to facilitate chemical transformations.
Mode of Action
As a chiral catalyst, it likely interacts with its targets to facilitate chemical reactions, potentially influencing the stereochemistry of the products
Biochemical Pathways
Given its role as a reagent in organic synthesis, it may be involved in a variety of reactions, including reaction insertion and cyclization reactions . The downstream effects of these reactions would depend on the specific substrates and reaction conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Bis(3,4-dimethylphenyl)ethane is not readily available. As a general rule, the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins. This compound is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 1,1-Bis(3,4-dimethylphenyl)ethane’s action would depend on the specific reactions it catalyzes. As a chiral catalyst in asymmetric synthesis, it could potentially influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another .
Action Environment
The action, efficacy, and stability of 1,1-Bis(3,4-dimethylphenyl)ethane can be influenced by various environmental factors. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic solvents . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.
属性
IUPAC Name |
4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVCMFDHINRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029223 | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1742-14-9 | |
| Record name | 1,1′-Ethylidenebis[3,4-dimethylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(3,4-dimethylphenyl)-α-methyl-3,4-dimethyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(3,4-DIMETHYLPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ND496F5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1-Bis(3,4-dimethylphenyl)ethane in chemical synthesis?
A: 1,1-Bis(3,4-dimethylphenyl)ethane serves as a crucial starting material for synthesizing 3,3',4,4'-Benzophenone tetracarboxylic acid []. This acid finds applications in various fields, including the production of high-performance polymers.
Q2: How is 3,3',4,4'-Benzophenone tetracarboxylic acid synthesized from 1,1-Bis(3,4-dimethylphenyl)ethane?
A: A study investigated the synthesis of 3,3',4,4'-Benzophenone tetracarboxylic acid through liquid phase air oxidation of 1,1-Bis(3,4-dimethylphenyl)ethane []. This process utilized a titanium reactor and a Co-Mn-Br catalyst system. Researchers achieved high yields (over 90%) by optimizing reaction parameters like temperature, pressure, and catalyst proportions. The study highlights the effectiveness of this method, emphasizing its advantages such as high yield, straightforward process, easy solvent recycling, and minimal waste generation [].
Q3: What are the advantages of the specific synthesis method described in the research?
A3: The research underscores several benefits of using the described liquid phase air oxidation method with the Co-Mn-Br catalyst system:
- High Yield: The optimized reaction conditions resulted in a product yield exceeding 90% [].
- Simplified Process: The method is considered straightforward and easy to implement [].
- Solvent Recycling: The reaction solvent can be easily recovered and reused, promoting sustainability [].
- Reduced Waste: This method generates less waste compared to alternative synthesis routes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)


